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Compound of Interest

Compound Name:
2-Propanone, 1-(2,5-

dimethoxyphenyl)-

Cat. No.: B076611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (2,5-

Dimethoxyphenyl)acetone, a key chemical intermediate. The document presents available

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

alongside detailed experimental protocols for acquiring such spectra. This guide is intended to

serve as a valuable resource for researchers and professionals involved in the synthesis,

characterization, and utilization of this compound.

Spectral Data Summary
The following tables summarize the available quantitative spectral data for (2,5-

Dimethoxyphenyl)acetone.

Table 1: Mass Spectrometry Data
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Parameter Value Source

Ionization Mode Electron Ionization (EI) NIST[1]

Molecular Formula C₁₁H₁₄O₃ NIST[1]

Molecular Weight 194.23 g/mol NIST[1]

Major Fragment (m/z) 151 NIST[1]

Base Peak (m/z) 151 NIST[1]

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Interpretation Source

~1715 C=O (Ketone) stretch NIST[2]

~2950 C-H (Aliphatic) stretch NIST[2]

~1500, ~1465 C=C (Aromatic) ring stretch NIST[2]

~1225, ~1045 C-O (Ether) stretch NIST[2]

Experimental Protocols
Detailed methodologies for obtaining the spectral data are outlined below. These protocols are

based on standard laboratory practices for the analysis of aromatic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

(2,5-Dimethoxyphenyl)acetone sample

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

NMR tubes (5 mm diameter)
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Pipettes

Vortex mixer

Protocol:

Sample Preparation:

Accurately weigh 10-20 mg of (2,5-Dimethoxyphenyl)acetone and dissolve it in

approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.

Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final sample

height in the tube should be approximately 4-5 cm.

Instrument Setup:

Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity. This is typically an automated

process on modern spectrometers.

¹H NMR Acquisition:

Set the spectral width to an appropriate range for proton signals (e.g., 0-12 ppm).

Use a standard pulse sequence (e.g., zg30).

Set the number of scans (typically 8-16 for a sample of this concentration).

Acquire the Free Induction Decay (FID).

¹³C NMR Acquisition:

Tune the probe to the carbon frequency.
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Set the spectral width for carbon signals (e.g., 0-220 ppm).

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set a sufficient number of scans to achieve a good signal-to-noise ratio (this will be

significantly higher than for ¹H NMR, often several hundred to thousands of scans).

Acquire the FID.

Data Processing:

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

Phase the resulting spectra.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum.

Analyze the chemical shifts, splitting patterns, and integration to elucidate the molecular

structure.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

(2,5-Dimethoxyphenyl)acetone sample (liquid)

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates

(NaCl or KBr)

Acetone or other suitable volatile solvent for cleaning

Protocol (using ATR):

Instrument Preparation:
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Ensure the ATR crystal is clean. If necessary, clean it with a soft cloth dampened with

acetone and allow it to dry completely.

Record a background spectrum.

Sample Analysis:

Place a small drop of the liquid (2,5-Dimethoxyphenyl)acetone sample directly onto the

ATR crystal, ensuring the crystal is fully covered.

Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a high-quality

spectrum.

Data Processing and Analysis:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups (e.g., C=O, C-O, C-H, aromatic C=C).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

(2,5-Dimethoxyphenyl)acetone sample

Mass spectrometer with an Electron Ionization (EI) source

Volatile solvent (e.g., methanol or dichloromethane)

Microsyringe

Protocol:

Sample Preparation:
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Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like

methanol or dichloromethane.

Instrument Setup:

Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

Set the ionization mode to Electron Ionization (EI). A standard electron energy of 70 eV is

typically used.

Set the mass range for detection (e.g., m/z 40-400).

Sample Introduction:

Introduce the sample into the ion source. For a volatile compound, this can be done via a

direct insertion probe or by injection into a gas chromatograph coupled to the mass

spectrometer (GC-MS).

Data Acquisition:

Acquire the mass spectrum. The instrument will detect the mass-to-charge ratio (m/z) of

the molecular ion and its fragments.

Data Analysis:

Identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound.

Analyze the fragmentation pattern to gain further structural information. For (2,5-

Dimethoxyphenyl)acetone, a prominent fragment at m/z 151 is expected, corresponding to

the tropylium ion formed after benzylic cleavage.

Visualizations
The following diagrams illustrate the general workflows for the spectral analysis techniques

described above.
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Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.
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Caption: Logical relationship between spectroscopic techniques and derived structural

information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Analysis of
(2,5-Dimethoxyphenyl)acetone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076611#spectral-data-nmr-ir-mass-spec-of-2-5-
dimethoxyphenyl-acetone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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